molecular formula C16H30N2Sn B1301864 2-(Tributylstannyl)pyrazine CAS No. 205371-27-3

2-(Tributylstannyl)pyrazine

Cat. No. B1301864
Key on ui cas rn: 205371-27-3
M. Wt: 369.1 g/mol
InChI Key: OVBXTKIWZAHFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06333330B1

Procedure details

n-Butyllithium (30.0 ml, 1.6M in hexanes, 48.0 mmol) was added dropwise to a cooled (−40° C.) solution of diisopropylamine (7 ml, 50.1 mmol) in tetrahydrofuran (30 ml), so as to maintain the temperature below −30° C. Once addition was complete, the solution was allowed to warm to room temperature for 2 minutes, then re-cooled to −70° C. Tri-n-butyltin hydride (12 ml, 45.8 mmol) was added dropwise over 10 minutes, and once addition was complete, the reaction was stirred at −60° C. for 2 hours. A solution of 2-chloropyrazine (5.0 g, 43.7 mmol) in tetrahydrofuran (5 ml) was added, and the reaction allowed to warm to room temperature. Aqueous ammonium chloride solution was added to quench the reaction, followed by dilution with ethyl acetate. The resulting suspension was filtered through Celite®, and the filtrate separated. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to afford the title compound, (800 mg, 5%) as a yellow oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
5%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].Cl[C:27]1[CH:32]=[N:31][CH:30]=[CH:29][N:28]=1.[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[CH2:22]([Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[C:27]1[CH:32]=[N:31][CH:30]=[CH:29][N:28]=1)[CH2:23][CH2:24][CH3:25] |f:4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at −60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain the temperature below −30° C
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −70° C
ADDITION
Type
ADDITION
Details
once addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate separated
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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